methyl (4R)-4-aminopentanoate hydrochloride
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Overview
Description
Methyl (4R)-4-aminopentanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is a hydrochloride salt of methyl (4R)-4-aminopentanoate, which is a chiral molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4R)-4-aminopentanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as (4R)-4-aminopentanoic acid.
Esterification: The carboxylic acid group is converted to an ester by reacting with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Salt Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and salt formation processes. These methods are optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl (4R)-4-aminopentanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl (4R)-4-aminopentanoate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used as a probe to study biological systems, such as enzyme inhibition or receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (4R)-4-aminopentanoate hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor of certain enzymes or receptors. The molecular targets and pathways involved would be specific to the biological system or chemical process being studied.
Comparison with Similar Compounds
Methyl (4R)-4-aminopentanoate hydrochloride can be compared with other similar compounds, such as:
Methyl (4S)-4-aminopentanoate hydrochloride: The enantiomer of the compound, which may have different biological activity.
Methyl 4-aminobutanoate hydrochloride: A structurally similar compound with one less carbon atom in the chain.
Uniqueness: The uniqueness of this compound lies in its chiral nature and specific structural features, which can lead to different biological and chemical properties compared to its enantiomer and other similar compounds.
Properties
CAS No. |
123993-04-4 |
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Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
methyl (4R)-4-aminopentanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(7)3-4-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |
InChI Key |
GLGDQRWTKGJGRE-NUBCRITNSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)N.Cl |
Canonical SMILES |
CC(CCC(=O)OC)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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